Homsi(r) 5,6-dihydro-4h-pyran-2-yl
Overview
Description
Homsi® 5,6-dihydro-4h-pyran-2-yl is a chemical compound with the molecular formula C14H20O2Si and a molecular weight of 248.39 g/mol . It is known for its unique structure, which includes a pyran ring fused with a dihydro component, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Homsi® 5,6-dihydro-4h-pyran-2-yl typically involves the reaction of 3,4-dihydro-2H-pyran with dimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of Homsi® 5,6-dihydro-4h-pyran-2-yl follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity. Quality control measures, including NMR and HPLC, are employed to verify the compound’s integrity .
Chemical Reactions Analysis
Types of Reactions
Homsi® 5,6-dihydro-4h-pyran-2-yl undergoes various chemical reactions, including:
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, replacing dimethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
Homsi® 5,6-dihydro-4h-pyran-2-yl has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials science.
Mechanism of Action
The mechanism of action of Homsi® 5,6-dihydro-4h-pyran-2-yl involves its interaction with various molecular targets. The pyran ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity . The silicon atom can undergo nucleophilic attack, leading to the formation of new bonds and functional groups .
Comparison with Similar Compounds
Homsi® 5,6-dihydro-4h-pyran-2-yl can be compared with similar compounds such as:
3,4-dihydro-2H-pyran: Lacks the silicon atom, making it less versatile in substitution reactions.
Dimethylsilyl derivatives: Similar reactivity but different structural properties due to the absence of the pyran ring.
The unique combination of the pyran ring and the dimethylsilyl group in Homsi® 5,6-dihydro-4h-pyran-2-yl provides distinct reactivity and applications, setting it apart from other compounds .
Properties
IUPAC Name |
[2-[3,4-dihydro-2H-pyran-6-yl(dimethyl)silyl]phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2Si/c1-17(2,14-9-5-6-10-16-14)13-8-4-3-7-12(13)11-15/h3-4,7-9,15H,5-6,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIRXVVKTQIPOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CCCCO1)C2=CC=CC=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60726234 | |
Record name | {2-[(3,4-Dihydro-2H-pyran-6-yl)(dimethyl)silyl]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60726234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1244855-71-7 | |
Record name | {2-[(3,4-Dihydro-2H-pyran-6-yl)(dimethyl)silyl]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60726234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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